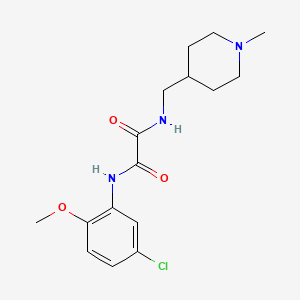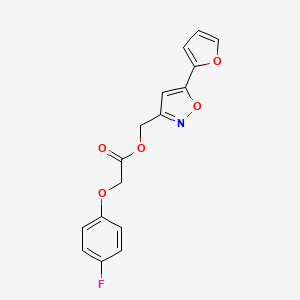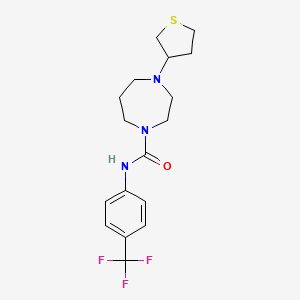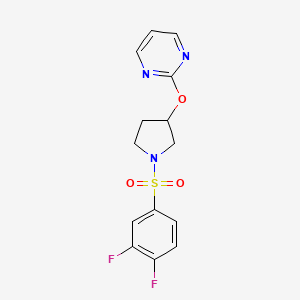
N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, also known as CMPO, is a chemical compound with a wide range of applications in scientific research. It is a chelating agent that can selectively bind to certain metal ions, making it useful in a variety of fields, including nuclear chemistry, environmental science, and pharmaceuticals.
Applications De Recherche Scientifique
N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research. It is commonly used as a chelating agent to selectively extract certain metal ions from solutions. This property makes it useful in nuclear chemistry for the separation and purification of actinides and lanthanides. It is also used in environmental science to remove heavy metals from contaminated water sources. Additionally, N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has potential applications in pharmaceuticals for the development of new drugs.
Mécanisme D'action
N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide binds to metal ions through the formation of coordinate covalent bonds. The nitrogen and oxygen atoms in the oxalamide group act as electron donors, forming a stable complex with the metal ion. The selectivity of N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide for certain metal ions is due to the size and charge of the metal ion, as well as the steric hindrance of the ligand.
Biochemical and Physiological Effects:
N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has no known biochemical or physiological effects in humans. However, it may have toxic effects at high concentrations, and caution should be taken when handling the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide in lab experiments is its high selectivity for certain metal ions. This allows for the selective extraction and purification of metal ions from complex mixtures. However, N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a relatively expensive reagent, and its use may not be feasible for large-scale experiments. Additionally, N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can be difficult to handle due to its low solubility in water and organic solvents.
Orientations Futures
There are several potential future directions for research on N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide. One area of interest is the development of new chelating agents with improved selectivity and efficiency for metal ion extraction. Additionally, N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide may have potential applications in the development of new drugs, and further research in this area is warranted. Finally, the environmental applications of N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide could be expanded to include the removal of other contaminants from water sources.
Méthodes De Synthèse
The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a multistep process that involves several chemical reactions. The first step is the reaction between 5-chloro-2-methoxyaniline and 1-methylpiperidine to form N-(5-chloro-2-methoxyphenyl)-1-methylpiperidine. This intermediate is then reacted with oxalyl chloride to produce N-(5-chloro-2-methoxyphenyl)-N'-methyl-oxalamide, which is further reacted with formaldehyde and hydrogen chloride to yield N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide.
Propriétés
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-20-7-5-11(6-8-20)10-18-15(21)16(22)19-13-9-12(17)3-4-14(13)23-2/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUULOBZVIKNCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2559713.png)

![(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2559715.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2559720.png)

![N-(2-fluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2559724.png)


![[(1R,2S,3S,6S,7R,8S,9S,13S)-3,6-Dihydroxy-2,6,7-trimethyl-10-methylidene-8-(2-methylpropanoyloxy)-11-oxo-12-oxatricyclo[7.3.1.02,7]tridecan-13-yl] (E)-2-methylbut-2-enoate](/img/structure/B2559727.png)
![6-({4-[(3-chloro-4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2559729.png)

![(2,5-dimethylfuran-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2559731.png)
![N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2559734.png)